molecular formula C14H11NS B601857 1-Cyclopropyl-4-isothiocyanatonaphthalene CAS No. 878671-95-5

1-Cyclopropyl-4-isothiocyanatonaphthalene

Cat. No. B601857
CAS RN: 878671-95-5
M. Wt: 225.31
InChI Key:
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Description

1-Cyclopropyl-4-isothiocyanatonaphthalene is an organic compound with the CAS Number: 878671-95-5 . It has a molecular weight of 225.31 and its IUPAC name is 1-cyclopropyl-4-isothiocyanatonaphthalene . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of 1-Cyclopropyl-4-isothiocyanatonaphthalene is C14H11NS . The InChI code for this compound is 1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 .


Physical And Chemical Properties Analysis

1-Cyclopropyl-4-isothiocyanatonaphthalene is a solid at room temperature . The compound’s molecular weight is 225.31 .

Scientific Research Applications

  • Synthesis and Structural Analysis : Durucasu, Saracoglu, and Balcı (1991) explored the reactions of 1H-cyclopropa[b]naphthalene with different compounds, providing insights into its chemistry and potential applications in synthesis (Durucasu, Saracoglu, & Balcı, 1991).

  • Spectral Properties and Synthesis : Halton et al. (1986) investigated the synthesis and spectral properties of alkylidenecycloproparenes derived from 1H-cyclopropa[b]naphthalene, contributing to the understanding of its physical, spectral, and chemical properties (Halton, Randall, Gainsford, & Stang, 1986).

  • Novel Synthetic Methods : Müller and Rodriguez (1985) synthesized derivatives of 1H-cyclopropa[b]naphthalene, highlighting its role in the development of new synthetic pathways (Müller & Rodriguez, 1985).

  • Mesomorphic Properties : Seed et al. (2009) reported the synthesis and mesomorphic properties of novel naphthylisothiocyanates, a category that includes compounds like 1-Cyclopropyl-4-isothiocyanatonaphthalene, demonstrating their potential in materials science (Seed, Pantalone, Sharma, & Grubb, 2009).

  • Therapeutic and Diagnostic Applications : Abate et al. (2011) studied analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, which is structurally related to 1-Cyclopropyl-4-isothiocyanatonaphthalene, indicating its potential use in oncology and diagnostic imaging (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).

Safety and Hazards

The safety information for 1-Cyclopropyl-4-isothiocyanatonaphthalene indicates that it is dangerous . The hazard statements include H301+H331;H315;H319;H335 . Precautionary measures include P501;P261;P270;P271;P264;P280;P302+P352;P337+P313;P305+P351+P338;P362+P364;P332+P313;P301+P310+P330;P304+P340+P311;P403+P233;P405 .

properties

IUPAC Name

1-cyclopropyl-4-isothiocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPTWMNSFHCZPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-isothiocyanatonaphthalene

Synthesis routes and methods I

Procedure details

Thiophosgene (1.1 g, 9.7 mmol) was added to a stirred solution of 1-amino-4-cyclopropylnaphthalene (1.8 g, 9.7 mmol) and diisopropylethylamine (2 eq) in dichloromethane (50 mL) at 0° C. The reaction mixture was stirred for 5 min at 0° C. and then aqueous HCl (1% solution) was added. The organic layer was separated, washed with brine, dried over sodium sulfate, filtered and the solvent removed under reduced pressure. Hexane was added, and the resulting precipitate was filtered. The solvent was evaporated to yield 1-cyclopropyl-4-isothiocyanatonaphthalene (1.88 g, 86%).
Quantity
1.1 g
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1.8 g
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50 mL
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Synthesis routes and methods II

Procedure details

Compound 2 (440 mg, 2.6 mmol) was dissolved in 14 mL of dichloromethane. Sodium bicarbonate (7 mL, sat. solution) and thiophosgene (0.2 mL, 2.6 mmol) were added and the mixture stirred at room temperature for 1 h. Then, the organic layer was separated, dried over sodium sulfate and concentrated to afford 877 mg, 99% yield of 1-cyclopropyl-4-isothiocyanatonaphthalene (3) which was used in the next step without further purification
Quantity
440 mg
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14 mL
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7 mL
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0.2 mL
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Synthesis routes and methods III

Procedure details

Thiophosgene (1.1 g, 9.7 mmol) was added to a solution of 1-amino-4-cyclopropyl-naphthalene (1.8 g, 9.7 mmol) and diisopropylethylamine (2 eq) in dichloromethane (50 mL) stirred at 0° C. The reaction mixture was stirred for 5 min at this temperature, then a 1% solution of HCl in water was added and the organic layer was separated, washed with brine, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. Hexane was added, and the resulting precipitate was filtered. The solvent was evaporated to yield 1-cyclopropyl-4-isothiocyanatonaphthalene (1.88 g, 86%).
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1.1 g
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reactant
Reaction Step One
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1.8 g
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50 mL
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Synthesis routes and methods IV

Procedure details

To a mixture of 2 (12.36 g, 47.7 mmol) and triethylamine (9.97 mL, 71.5 mmol) in dichloromethane (400 mL) was added methanesulfonic anhydride (9.3 g, 52.4 mmol) at 0° C. The mixture was stirred for 30 min and poured into saturated aqueous sodium bicarbonate solution. The organic layer was extracted with dichloromethane, dried over sodium sulfate, filtered and concentrated under reduced pressure to give 8-tert-butoxycarbonylamino)naphthalen-2-yl methanesulfonate (3). (14.85 g, 92% yield)
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12.36 g
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9.97 mL
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400 mL
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9.3 g
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